molecular formula C22H22ClN3O4S B2985229 N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-22-6

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2985229
M. Wt: 459.95
InChI Key: GBDSLCPTIAMQII-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, a complex chemical compound, has been investigated for its potential applications in antitumor therapies. A study by Palmer et al. (1996) elaborated on the synthesis and hypoxic cell cytotoxicity of novel hypoxia-selective cytotoxins, which are crucial for targeting tumor cells in low oxygen environments, a common characteristic of solid tumors.

Chemical Synthesis and Derivatives

The compound's chemical structure has prompted investigations into its synthesis and the generation of derivatives. For instance, Balya et al. (2008) explored reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide, leading to derivatives potentially useful in various chemical applications.

Pharmacological Evaluation

The compound's framework is also used in creating pharmacologically active derivatives. Mistry and Desai (2006) reported the synthesis of compounds with antibacterial and antifungal activities, highlighting the potential of such structures in developing new drugs.

properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-29-18-8-5-15(11-19(18)30-2)21(28)26-22-25-17(13-31-22)12-20(27)24-10-9-14-3-6-16(23)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDSLCPTIAMQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

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